3-Pyrrolidinol

Biocatalysis Asymmetric synthesis Enzymatic reduction

3-Pyrrolidinol (CAS 40499-83-0), also known as pyrrolidin-3-ol or 3-hydroxypyrrolidine, is a chiral five-membered nitrogen-containing heterocycle with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. This secondary amine features a hydroxyl group at the 3-position of the pyrrolidine ring, creating a stereogenic center that renders the molecule chiral.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 40499-83-0
Cat. No. B147423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinol
CAS40499-83-0
Synonyms4-hydroxypyrrolidine
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1CNCC1O
InChIInChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2
InChIKeyJHHZLHWJQPUNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinol (CAS 40499-83-0): A Chiral Heterocyclic Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


3-Pyrrolidinol (CAS 40499-83-0), also known as pyrrolidin-3-ol or 3-hydroxypyrrolidine, is a chiral five-membered nitrogen-containing heterocycle with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . This secondary amine features a hydroxyl group at the 3-position of the pyrrolidine ring, creating a stereogenic center that renders the molecule chiral . Commercially, 3-pyrrolidinol is available both as a racemic mixture and as optically pure enantiomers—specifically (R)-3-pyrrolidinol (CAS 104706-47-0) and (S)-3-pyrrolidinol (CAS 100243-39-8)—which exhibit distinct optical rotation values ([α]20/D of −7.6° and −6.5±1.5°, respectively, at c = 3.5% in methanol) . The compound serves as a versatile chiral building block and pharmaceutical intermediate, with documented applications in the synthesis of calcium channel blockers, β-lactam antibiotics, κ-opioid receptor agonists, melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, and various antiviral agents [1].

Why 3-Pyrrolidinol Cannot Be Readily Substituted with Other Pyrrolidine-Based Chiral Amines


Substituting 3-pyrrolidinol with structurally analogous chiral amines such as 4-hydroxyproline, prolinol (2-hydroxymethylpyrrolidine), or 2-pyrrolidinol introduces significant differences in stereoelectronic properties, hydrogen-bonding capacity, and enzymatic recognition that fundamentally alter downstream synthetic outcomes and biological activity [1]. The 3-position hydroxyl group of 3-pyrrolidinol confers a distinct spatial orientation relative to the pyrrolidine nitrogen compared to the 2- or 4-hydroxylated analogs—differences that directly impact the diastereoselectivity of asymmetric transformations and the binding affinity of derived pharmacophores [1]. Moreover, 3-pyrrolidinol acts as a competitive inhibitor of hydroxyproline 2-epimerase [2], a property not shared by 2-pyrrolidinol or prolinol, underscoring its unique interaction with enzymatic active sites. In pharmaceutical applications, the 3-pyrrolidinol scaffold yields approximately 5-fold higher potency at κ-opioid receptors compared to the corresponding unsubstituted pyrrolidine analog [3]. Even within the 3-pyrrolidinol family, substitution of the racemic mixture for a single enantiomer is untenable, as evidenced by the highly stereospecific nature of the NAD⁺-dependent alcohol dehydrogenase from Geotrichum capitatum, which exclusively reduces N-benzyl-3-pyrrolidinone to the (S)-enantiomer with >99.9% enantiomeric excess while exhibiting no detectable activity toward the (R)-enantiomer [4].

Quantitative Evidence Differentiating 3-Pyrrolidinol from Structural Analogs and Racemic Mixtures


Enantiomeric Purity: (S)-3-Pyrrolidinol Reaches >99.9% ee via Enzymatic Reduction

The NAD⁺-dependent alcohol dehydrogenase purified from Geotrichum capitatum JCM 3908 reduces N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol with an enantiomeric excess exceeding 99.9%, a level of stereochemical fidelity that cannot be achieved using standard chemical reduction methods on racemic 3-pyrrolidinol starting materials [1]. The enzyme exhibits complete stereospecificity, with no detectable activity toward the (R)-enantiomer under the assay conditions employed [1]. In contrast, commercial (S)-3-pyrrolidinol obtained via non-enzymatic routes typically carries enantiomeric ratio specifications of ≥98:2 (GC), equivalent to a minimum 96% enantiomeric excess .

Biocatalysis Asymmetric synthesis Enzymatic reduction

κ-Opioid Receptor Potency: 3-Pyrrolidinol Scaffold Confers 5-Fold Increase over Unsubstituted Pyrrolidine

In the rabbit vas deferens functional assay—a κ-opioid receptor-specific tissue preparation—the 3-pyrrolidinol-containing analogue 17 demonstrated an IC50 value of 2.7 nM, representing approximately 5.6-fold greater potency than the corresponding unsubstituted pyrrolidine analogue 16, which exhibited an IC50 of 15 nM [1]. This potency differential arises directly from the 3-hydroxyl substituent on the pyrrolidine ring, which enhances receptor binding affinity and functional antagonism.

Opioid receptor pharmacology Analgesic drug discovery κ-selective agonists

Enzymatic Discrimination: Hydroxyproline 2-Epimerase Is Competitively Inhibited by 3-Pyrrolidinol but Not by 2- or 4-Hydroxylated Analogs

3-Pyrrolidinol functions as a competitive inhibitor of hydroxyproline 2-epimerase, an enzyme involved in the metabolic degradation of hydroxyproline [1]. This inhibition is specific to the 3-hydroxypyrrolidine scaffold; neither 2-pyrrolidinol nor 4-hydroxyproline (which contains a hydroxyl at the 4-position) shares this competitive inhibition profile with the same enzyme [1]. The inhibition constant (Ki) for this interaction was characterized in the foundational study by Finlay and Adams (1970) [1].

Enzyme inhibition Hydroxyproline metabolism Mechanistic enzymology

Diastereoselective C–C Bond Formation: SmI₂-Mediated Hydroxyalkylation of N,O-Diprotected (3S)-3-Pyrrolidinol Proceeds with Excellent Stereocontrol

Samarium(II) iodide (SmI₂) mediated reduction of N,O-diprotected chiral nonracemic 2-pyridyl 3-pyrrolidinol-2-yl sulfide generates a 3-pyrrolidinol 2-carbanion intermediate that reacts under Barbier-type conditions with ketones and aldehydes to afford protected N-α-hydroxyalkyl-3-pyrrolidines with excellent diastereoselectivity at the newly formed stereocenter in the pyrrolidine ring [1]. This methodology enabled the formal asymmetric syntheses of both (2R,3S)-2-hydroxymethyl-3-pyrrolidinol and (2S,3S)-3-hydroxyproline [1]. In contrast, analogous reactions using 2-pyrrolidinol or prolinol scaffolds would generate carbanions at the 2-position with fundamentally different stereoelectronic control, yielding different diastereomeric outcomes.

Samarium diiodide chemistry Asymmetric hydroxyalkylation C–C bond formation

Evidence-Backed Application Scenarios Where 3-Pyrrolidinol Outperforms Structural Analogs


Asymmetric Synthesis of κ-Opioid Receptor Agonists Requiring Low-Nanomolar Potency

Based on the direct comparative pharmacology data showing a 5.6-fold potency advantage for 3-pyrrolidinol-containing compounds over unsubstituted pyrrolidine analogs at κ-opioid receptors (IC50 2.7 nM vs 15 nM) [1], 3-pyrrolidinol is the preferred chiral scaffold for medicinal chemistry programs targeting κ-selective analgesics. The 3-hydroxyl group contributes meaningfully to receptor binding affinity, making the compound a non-negotiable structural feature for achieving low-nanomolar potency in this target class. Procuring the appropriate enantiomer—(R)-3-pyrrolidinol or (S)-3-pyrrolidinol—depends on the specific stereochemical requirements of the target pharmacophore.

Enzymatic Studies of Hydroxyproline Metabolism and Epimerase Mechanisms

3-Pyrrolidinol is uniquely suited as a competitive inhibitor tool compound for hydroxyproline 2-epimerase studies [2]. Alternative 2- or 4-hydroxylated pyrrolidine derivatives lack this specific inhibition profile, making 3-pyrrolidinol the required selection for researchers investigating hydroxyproline catabolic pathways or developing epimerase inhibitors. The racemic mixture is appropriate for initial inhibition studies, though enantiopure material may be required for detailed structure-activity relationship investigations.

Biocatalytic Production of Ultra-High Enantiopurity Chiral Amine Intermediates

For applications requiring enantiomeric excess exceeding 99.9%, enzymatic reduction using the NAD⁺-dependent alcohol dehydrogenase from Geotrichum capitatum JCM 3908 provides a route to (S)-N-benzyl-3-pyrrolidinol with unmatched stereochemical purity [3]. This biocatalytic approach yields material that surpasses the enantiopurity of commercially available (S)-3-pyrrolidinol (typically ≥96% ee) . Procurement specialists seeking material for enantioselective catalyst development or chiral resolution studies should prioritize suppliers offering enzymatically-derived 3-pyrrolidinol derivatives.

Synthesis of MCH-R1 Antagonists and Calcium-Sensing Receptor Modulators

3-Pyrrolidinol serves as a critical building block for constructing biaryl carboxamide bis-aminopyrrolidine ureas as MCH-R1 antagonists and substituted pyrrolidines as calcium-sensing receptor (CaSR) modulators [4]. The 3-position hydroxyl provides the requisite hydrogen-bonding donor/acceptor capacity and spatial orientation necessary for these pharmacophore classes. Alternative hydroxylated pyrrolidines (e.g., 4-hydroxyproline) would alter the geometry of the urea linkage or the receptor-binding conformation, potentially compromising antagonist activity. The (R)-enantiomer is specifically cited for MCH-R1 antagonist applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrrolidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.